1-Methoxynaphthalene

Catalog No.
S597172
CAS No.
2216-69-5
M.F
C11H10O
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxynaphthalene

CAS Number

2216-69-5

Product Name

1-Methoxynaphthalene

IUPAC Name

1-methoxynaphthalene

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

NQMUGNMMFTYOHK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=CC=CC=C21

Solubility

6.32e-05 M

Synonyms

1-Naphthol Methyl Ether; 1-Naphthyl Methyl Ether; Methyl 1-Naphthyl Ether; NSC 5530; α-Methoxynaphthalene; α-Naphthyl Methyl Ether

Canonical SMILES

COC1=CC=CC2=CC=CC=C21

1-Methoxynaphthalene, also known as α-methoxynaphthalene or methyl 1-naphthyl ether, is an organic compound with the chemical formula C11H10OC_{11}H_{10}O and a molecular weight of approximately 158.20 g/mol. This compound features a methoxy group (-OCH₃) attached to the naphthalene ring, specifically at the 1-position. Its structure can be represented as follows:

text
OCH3 | C10H7

This compound is characterized by its aromatic properties and is typically a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents but has limited solubility in water, making it useful in various chemical applications.

While 1-Methoxynaphthalene itself doesn't have a well-defined biological mechanism of action, its role in scientific research lies in its ability to act as a substrate for enzymes. For example, it has been used to study the peroxygenase activity of cytochrome c peroxidase, an enzyme involved in cellular defense mechanisms [].

1-Methoxynaphthalene is considered a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound [].

Studying Enzyme Activity

One application of 1-Methoxynaphthalene in scientific research is studying the peroxygenase activity of cytochrome c peroxidase (CcP) []. CcP is an enzyme found in various organisms and plays a role in detoxifying hydrogen peroxide. Researchers have used 1-Methoxynaphthalene as a substrate for CcP, meaning the molecule the enzyme acts on. By measuring the reaction between 1-Methoxynaphthalene and CcP, scientists can gain insights into the enzyme's peroxygenase activity, its ability to break down peroxides [].

Typical of aromatic compounds:

  • Electrophilic Substitution: The methoxy group activates the naphthalene ring towards electrophilic substitution reactions, allowing for substitutions at the 2- and 6-positions.
  • Metalation: Research indicates that 1-methoxynaphthalene can undergo metalation with organoalkali metal compounds, leading to new organometallic derivatives .
  • Hydrolysis: Under certain conditions, it can react with hydroiodic acid to yield products such as naphthol and methanol .

Several methods exist for synthesizing 1-methoxynaphthalene:

  • Methylation of Naphthol: One common method involves the methylation of 1-naphthol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .
  • Direct Methoxylation: Another approach is the direct methoxylation of naphthalene using methanol in the presence of an acid catalyst .

These methods can yield varying purities and require careful control of reaction conditions.

1-Methoxynaphthalene finds applications in several fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in organic synthesis and extraction processes.
  • Flavors and Fragrances: It may also be utilized in the formulation of flavors and fragrances due to its aromatic nature.

Studies on the interactions of 1-methoxynaphthalene with biological systems reveal that it can affect cellular processes. For instance, its potential cytotoxic effects have been noted in certain cell lines, warranting further investigation into its safety profile for use in consumer products . Additionally, environmental studies indicate that it may partition similarly to naphthalene in aquatic environments, raising concerns about its ecological impact .

Similar compounds to 1-methoxynaphthalene include:

  • 2-Methoxynaphthalene: Similar structure but with the methoxy group at the 2-position; exhibits different reactivity patterns due to steric factors.
  • Naphthalene: The parent compound lacking the methoxy group; serves as a baseline for comparing reactivity and biological activity.
  • 1-Naphthol: The hydroxyl derivative of naphthalene; provides insights into the effects of substituents on biological activity and reactivity.

Comparison Table

CompoundStructureKey Properties
1-MethoxynaphthaleneC₁₁H₁₀OAromatic, moderate solubility
2-MethoxynaphthaleneC₁₁H₁₀ODifferent reactivity due to position
NaphthaleneC₁₀H₈Baseline for comparison
1-NaphtholC₁₁H₈OHydroxyl group increases polarity

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

158.073164938 g/mol

Monoisotopic Mass

158.073164938 g/mol

Boiling Point

269.0 °C

Heavy Atom Count

12

LogP

3.45 (LogP)

UNII

DG2EOL57LF

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2216-69-5

Wikipedia

1-methoxynaphthalene

Biological Half Life

2.45 Days

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Naphthalene, 1-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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